Cas no 1805262-56-9 (Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate)

Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate is a specialized pyridine derivative with significant utility in synthetic organic chemistry. Its structure features a difluoromethyl group, an iodo substituent, and a nitro group, making it a versatile intermediate for nucleophilic substitution and cross-coupling reactions. The presence of the electron-withdrawing nitro and difluoromethyl groups enhances reactivity, while the ester functionality provides further derivatization potential. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex heterocyclic frameworks. Its high purity and stability under controlled conditions ensure reliable performance in demanding synthetic applications. Proper handling and storage are recommended due to its sensitivity to light and moisture.
Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate structure
1805262-56-9 structure
商品名:Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate
CAS番号:1805262-56-9
MF:C9H7F2IN2O4
メガワット:372.064161539078
CID:4892808

Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate
    • インチ: 1S/C9H7F2IN2O4/c1-18-5(15)2-4-3-13-9(12)6(8(10)11)7(4)14(16)17/h3,8H,2H2,1H3
    • InChIKey: VOEQZQNOKGIGJL-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C(F)F)C(=C(C=N1)CC(=O)OC)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 326
  • トポロジー分子極性表面積: 85
  • 疎水性パラメータ計算基準値(XlogP): 1.8

Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029023398-1g
Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate
1805262-56-9 95%
1g
$3,010.80 2022-04-01
Alichem
A029023398-500mg
Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate
1805262-56-9 95%
500mg
$1,617.60 2022-04-01
Alichem
A029023398-250mg
Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate
1805262-56-9 95%
250mg
$1,038.80 2022-04-01

Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate 関連文献

Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetateに関する追加情報

Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate (CAS No. 1805262-56-9): A Versatile Building Block in Modern Pharmaceutical Synthesis

Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate (CAS No. 1805262-56-9) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and versatile reactivity. This compound, characterized by its difluoromethyl and iodo substituents on a pyridine core, serves as an invaluable intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring a nitropyridine backbone and an acetylated ester group, makes it particularly useful for constructing complex heterocyclic frameworks, which are prevalent in many modern drugs.

The significance of this compound lies in its ability to undergo a wide range of chemical transformations, making it a cornerstone in the development of novel therapeutic agents. The presence of the iodo group allows for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are essential for constructing carbon-carbon bonds in drug molecules. Additionally, the difluoromethyl group is known to enhance metabolic stability and binding affinity, making it a preferred moiety in medicinal chemistry.

In recent years, there has been a surge in research focusing on the development of fluorinated compounds due to their favorable pharmacokinetic properties. The incorporation of fluorine atoms into drug molecules can lead to improved bioavailability, reduced susceptibility to metabolic degradation, and enhanced binding to biological targets. Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate exemplifies this trend, as it provides a ready-made scaffold for introducing fluorinated functionalities into complex drug candidates.

The compound's utility extends beyond simple cross-coupling reactions. The nitro group on the pyridine ring can be reduced to an amine, providing access to further derivatization possibilities. This transformation is particularly useful for generating pharmacophores that are essential for receptor binding and therapeutic efficacy. Moreover, the acetylated ester group can be hydrolyzed or converted into other functional groups, allowing for further modifications to tailor the compound's properties to specific needs.

Recent studies have highlighted the role of methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate in the synthesis of kinase inhibitors, which are among the most widely used classes of drugs today. Kinase inhibitors are crucial in treating various diseases, including cancer and inflammatory disorders. The compound's ability to serve as a precursor for these inhibitors stems from its ability to undergo sequential functionalization, enabling the construction of highly complex and specific molecular architectures.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug discovery. Pyridine derivatives are particularly prominent due to their prevalence in natural products and their well-documented biological activity. Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate is no exception, as it provides a versatile platform for designing new heterocyclic scaffolds with potential therapeutic applications.

In conclusion, methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate (CAS No. 1805262-56-9) is a multifaceted compound that plays a pivotal role in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for fluorinated compounds and heterocyclic systems, this compound is poised to remain at the forefront of drug discovery efforts.

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